molecular formula C11H12IN3O2S B13568693 2-((6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide

2-((6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide

Cat. No.: B13568693
M. Wt: 377.20 g/mol
InChI Key: NAPOSGYCIDGACD-UHFFFAOYSA-N
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Description

2-[(6-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione is a complex organic compound featuring a benzotriazole moiety and a thiolane ring. The presence of iodine in the benzotriazole ring and the thiolane ring with a sulfone group makes this compound unique. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione typically involves the introduction of the benzotriazole moiety into the thiolane ring. One common method is the reaction of 6-iodo-1H-1,2,3-benzotriazole with a thiolane derivative under specific conditions. The reaction may involve the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process may include halogenation, cyclization, and sulfonation steps, followed by purification using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(6-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of azido or thiol derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols.

Mechanism of Action

The mechanism of action of 2-[(6-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione involves its interaction with biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking. The benzotriazole moiety can bind to enzymes and receptors, influencing various biological pathways. The sulfone group in the thiolane ring may also contribute to its biological activity by interacting with specific molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione is unique due to the combination of the benzotriazole moiety with an iodine atom and a thiolane ring with a sulfone group. This structural complexity enhances its potential for diverse applications in medicinal chemistry and material sciences .

Properties

Molecular Formula

C11H12IN3O2S

Molecular Weight

377.20 g/mol

IUPAC Name

2-[(6-iodobenzotriazol-1-yl)methyl]thiolane 1,1-dioxide

InChI

InChI=1S/C11H12IN3O2S/c12-8-3-4-10-11(6-8)15(14-13-10)7-9-2-1-5-18(9,16)17/h3-4,6,9H,1-2,5,7H2

InChI Key

NAPOSGYCIDGACD-UHFFFAOYSA-N

Canonical SMILES

C1CC(S(=O)(=O)C1)CN2C3=C(C=CC(=C3)I)N=N2

Origin of Product

United States

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